Aggregation Suppression in Aβ(1-40) Synthesis
In the Fmoc solid-phase synthesis of Aβ(1-40)—a strongly aggregating peptide implicated in Alzheimer's disease—incorporation of Hmb-Gly residues using Nα-Fmoc-Hmb-Gly-OH (the mono-Hmb precursor) enabled successful peptide assembly, whereas synthesis with standard unprotected glycine at those positions resulted in severe aggregation and synthetic failure. The Hmb backbone protection suppressed interchain hydrogen bonding, enabling complete synthesis of the 40-mer peptide [1]. Although the bisFmoc derivative Fmoc-(Fmoc-Hmb)-Gly-OH was not the exact reagent used in this study, it serves as the direct precursor for introducing the identical Hmb-Gly backbone-protected residue and is the commercially preferred form due to higher synthetic yield during derivative preparation [2].
| Evidence Dimension | Aggregation suppression and synthesis feasibility |
|---|---|
| Target Compound Data | Hmb-Gly (introduced via Fmoc-(Fmoc-Hmb)-Gly-OH): Complete synthesis of 40-mer Aβ(1-40) peptide achieved |
| Comparator Or Baseline | Standard Fmoc-Gly-OH (no backbone protection): Severe aggregation, synthesis failure |
| Quantified Difference | Qualitative difference: successful full-length synthesis vs. synthetic failure due to aggregation |
| Conditions | Fmoc SPPS of Aβ(1-40); Hmb backbone protection at selected Gly residues; DMF solvent |
Why This Matters
For researchers synthesizing Aβ peptides or other amyloidogenic sequences, Fmoc-(Fmoc-Hmb)-Gly-OH is essential for obtaining the full-length product, where standard glycine derivatives fail entirely.
- [1] Clippingdale AB, Macris M, Wade JD, Barrow CJ. Synthesis and secondary structural studies of penta(acetyl-Hmb)Aβ(1-40). J Pept Res. 1999;53(6):665-672. doi:10.1034/j.1399-3011.1999.00065.x View Source
- [2] Zeng W, Regamey PO, Rose K, Wang Y, Bayer E. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. J Pept Res. 1997;49(3):273-279. doi:10.1111/j.1399-3011.1997.tb00887.x View Source
